molecular formula C9H6NO4S- B11528351 8-Hydroxyquinoline-2-sulfonate

8-Hydroxyquinoline-2-sulfonate

Cat. No.: B11528351
M. Wt: 224.22 g/mol
InChI Key: QLJOSEUOQHDGTQ-UHFFFAOYSA-M
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Description

8-Hydroxyquinoline-2-sulfonate is a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, a structure renowned for its versatile biological activities and metal-chelating properties . This specific compound serves as a key intermediate in chemical synthesis and a caged prodrug in biochemical research. The sulfonate moiety can act as a photolabile protecting group for the critical 8-hydroxy function; upon irradiation, the S–O bond is cleaved to regenerate the active 8-hydroxyquinoline, providing a controlled method to study the timing and location of its bioactivity while potentially mitigating baseline toxicity . The core research value of 8-hydroxyquinoline derivatives lies in their ability to act as monoprotic bidentate chelators, forming stable complexes with a wide range of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . This mechanism is central to many of their investigated applications. Emerging research suggests potential for 8-HQ derivatives in antiviral development. Some analogues have demonstrated significant inhibitory activity against viruses like the dengue virus (DENV2) and H5N1 avian influenza, with studies indicating they act at an early stage of the viral lifecycle . Furthermore, the 8-HQ scaffold shows substantial promise in antimicrobial research. Derivatives exhibit potent antifungal activity against various Candida species and dermatophytes by compromising the functional integrity of the cytoplasmic membrane and damaging the cell wall . The framework is also explored for its anticancer and neuroprotective potential, often linked to the modulation of metalloenzymes and metal homeostasis in disease contexts . As a research tool, this compound is valuable for probing metal-dependent biological processes and developing novel therapeutic strategies for infectious diseases, cancer, and neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6NO4S-

Molecular Weight

224.22 g/mol

IUPAC Name

8-hydroxyquinoline-2-sulfonate

InChI

InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14)/p-1

InChI Key

QLJOSEUOQHDGTQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Hydroxyquinoline 2 Sulfonate

Synthetic Routes to 8-Hydroxyquinoline-2-sulfonate

The synthesis of this compound can be approached through several key methodologies, primarily involving the sulfonation of quinoline (B57606) precursors followed by functionalization, or through alkali fusion methods.

Sulfonation of Quinoline Precursors and Subsequent Functionalization

A primary route to 8-hydroxyquinoline (B1678124) derivatives involves the direct sulfonation of quinoline. This process typically utilizes fuming sulfuric acid (oleum) to introduce a sulfonic acid group onto the quinoline ring. patsnap.com The position of sulfonation is highly dependent on the reaction conditions, particularly temperature. To achieve the desired 8-sulfonic acid precursor, careful control of the reaction temperature is crucial.

Following the formation of quinoline-8-sulfonic acid, subsequent functionalization is required to introduce the hydroxyl group at the 8-position. This is often achieved through an alkali fusion reaction, as detailed in the following section. researchgate.netscispace.comrroij.com The sulfonic acid group at the 2-position is typically introduced through a separate sulfonation step on an 8-hydroxyquinoline precursor, or through more complex multi-step syntheses.

Alkali Fusion Methods for 8-Hydroxyquinoline Derivative Formation

Alkali fusion is a critical step in converting quinoline sulfonic acids into their corresponding hydroxyquinoline derivatives. researchgate.netscispace.comrroij.com This high-temperature reaction involves fusing the sulfonic acid with a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). oup.comgoogle.com The process effectively replaces the sulfonic acid group with a hydroxyl group.

Industrial-scale preparations often favor this method due to its cost-effectiveness. The reaction is typically carried out in a sealed autoclave under pressure to achieve the necessary high temperatures, which can range from 170°C to over 300°C. oup.comgoogle.com Catalysts like methanol, ethanol, or isopropanol (B130326) can be employed to facilitate the hydrolysis and improve reaction efficiency at lower temperatures and pressures. patsnap.com After the fusion, the reaction mixture is neutralized to a specific pH to precipitate the 8-hydroxyquinoline product. oup.comgoogle.com

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Regioselective Introduction of Substituents on the Quinoline Ring

The quinoline ring of 8-hydroxyquinoline is susceptible to electrophilic aromatic substitution. nih.gov The hydroxyl group at position 8 is an activating group, directing incoming substituents primarily to the ortho and para positions, which are C7 and C5, respectively. researchgate.net This allows for the regioselective introduction of various functional groups.

Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent, leading to the formation of bromo-substituted derivatives. nih.govmdpi.com Similarly, formylation can introduce aldehyde groups at the C5 and C7 positions. mdpi.com More advanced techniques, such as the Suzuki cross-coupling reaction, can be employed to introduce aryl groups at the 5- and/or 7-positions, often requiring prior halogenation of these sites and protection of the hydroxyl group. scispace.comrroij.com Recent metal-free methods have also been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org

Modification of the Sulfonate Moiety and its Influence on Reactivity

The sulfonic acid group at the 2-position is a key functional handle for derivatization. It can be converted into a sulfonyl chloride, a more reactive intermediate, by treatment with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This sulfonyl chloride can then react with various nucleophiles, such as amines, to form sulfonamides. mdpi.com

Methodological Advancements in this compound Synthesis

Research into the synthesis of 8-hydroxyquinoline derivatives is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods. researchgate.netnih.gov Recent advancements include the development of metal-free catalytic systems for regioselective functionalization, which avoids the use of expensive and potentially toxic heavy metals. rsc.org

Furthermore, modifications to classical methods, such as the alkali fusion process, aim to reduce the harshness of reaction conditions by incorporating catalysts that allow for lower temperatures and pressures. patsnap.com The exploration of novel protecting group strategies facilitates more complex, multi-step syntheses, enabling the introduction of a wider variety of functional groups onto the 8-hydroxyquinoline scaffold. scispace.comrroij.com These advancements pave the way for the creation of new this compound derivatives with precisely controlled structures and properties for specialized applications.

Coordination Chemistry of 8 Hydroxyquinoline 2 Sulfonate As a Ligand

Ligand Design and Chelating Properties of 8-Hydroxyquinoline-2-sulfonate

The strategic placement of a sulfonate group at the 2-position of the 8-hydroxyquinoline (B1678124) framework significantly influences its coordination behavior. This modification imparts distinct electronic and steric characteristics that differentiate it from the parent 8-hydroxyquinoline and its other sulfonated isomers.

Denticity and Coordination Modes in Metal Complexation

This compound typically functions as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. rroij.comresearchgate.net This forms a stable five-membered chelate ring, a common feature for 8-hydroxyquinoline-based ligands. rroij.comtandfonline.com The proximity of the hydroxyl group to the heterocyclic nitrogen is crucial for this chelation. rroij.com

However, the potential for the sulfonate group to participate in coordination, thereby increasing the ligand's denticity, has been a subject of investigation. While the primary coordination mode involves the {N,O} donor set, some studies suggest the possibility of the sulfonate oxygen atoms interacting with the metal center, potentially leading to tridentate coordination. smolecule.com This is more likely in specific solid-state structures or with certain metal ions that have a higher coordination number and a preference for oxygen donors. It is important to note that in many solution-phase studies, the sulfonate group primarily serves to enhance water solubility and influence the electronic properties of the ligand rather than directly participating in the primary coordination sphere. uc.ptrsc.org

The coordination of 8-hydroxyquinoline derivatives can lead to various geometries depending on the metal ion and the stoichiometry of the complex. For instance, with divalent metal ions, it is common to observe the formation of [ML₂] type complexes, where two ligand molecules coordinate to one metal ion. researchgate.netscirp.org In the case of Zn(II), studies on the related 8-hydroxyquinoline-5-sulfonate have shown the formation of a 1:2 (metal:ligand) complex with a square bipyramidal geometry, where the two ligands and the metal are in the same plane, and two water molecules occupy the axial positions. uc.ptrsc.org For trivalent metals like Cr(III), propeller-like [ML₃] complexes with an octahedral coordination environment are formed. mdpi.com

Influence of the Sulfonate Group on Metal Chelation Thermodynamics and Kinetics

The introduction of a sulfonate group at the 2-position has a profound impact on the thermodynamic and kinetic aspects of metal chelation. The sulfonate group is strongly electron-withdrawing, which influences the acidity of the hydroxyl group and the basicity of the quinoline nitrogen. nih.gov This, in turn, affects the stability of the resulting metal complexes.

The electron-withdrawing nature of the sulfonate group generally leads to a decrease in the pKa of the hydroxyl group compared to the unsubstituted 8-hydroxyquinoline. nih.gov For the related 8-hydroxyquinoline-5-sulfonic acid, the pKa of the hydroxyl group is lowered significantly. smolecule.com This increased acidity means that the ligand can deprotonate and bind to metal ions at a lower pH.

The stability of the metal complexes is a key thermodynamic parameter. While specific stability constants for this compound are not as widely reported as for its 5-sulfonate isomer, the principles remain similar. The stability of metal complexes with 8-hydroxyquinoline derivatives is generally high. rroij.com However, the electron-withdrawing sulfonate group can influence the electron density on the donor atoms, which may modulate the stability constants of the metal complexes compared to the parent ligand. nih.gov

From a kinetic perspective, the complexation reactions of 8-hydroxyquinoline derivatives are generally rapid. smolecule.com The rate of complex formation can be influenced by factors such as the nature of the metal ion and the pH of the solution. The sulfonate group, by altering the electronic properties of the ligand, can have a subtle effect on the kinetics of metal binding.

Complexation Equilibria and Stoichiometry in Solution-Phase Systems

The behavior of this compound in solution is characterized by complex equilibria that are highly dependent on the solution conditions, particularly pH. Understanding these equilibria is crucial for its application in various fields.

pH-Dependent Complexation Behavior and Speciation Studies

The complexation of this compound with metal ions is a pH-dependent process. uci.edu The ligand itself can exist in different protonated forms depending on the pH. At very low pH, both the quinoline nitrogen and the sulfonate group will be protonated. As the pH increases, the sulfonic acid group, being a strong acid, will deprotonate first, followed by the quinolinium proton, and finally the hydroxyl group. The deprotonation of the hydroxyl group is essential for the formation of the chelate complex. rroij.com

Speciation studies, often conducted using techniques like potentiometric titrations and spectrophotometry, reveal the distribution of different complex species as a function of pH. nih.govfhsu.edu For a given metal-ligand system, various species such as [ML], [ML₂], and even protonated or hydrolyzed species can coexist in equilibrium. mdpi.comresearchgate.net For example, with Zn(II) and 8-hydroxyquinoline-5-sulfonate, a single significant complex with a 1:2 metal-to-ligand ratio is the dominant species in the pH range of 6-8. rsc.org Similarly, studies with In(III) and 8-hydroxyquinoline-5-sulfonate have shown the formation of mono, bis, and tris-ligand complexes. nih.gov The specific pH ranges for the formation and stability of these complexes are critical parameters determined through speciation studies.

The table below summarizes the speciation of metal complexes with a related ligand, 8-hydroxyquinoline-5-sulfonate, indicating the types of species that can form in solution.

Metal IonLigandSpecies DetectedMethodReference
Zn(II)8-Hydroxyquinoline-5-sulfonate[Zn(HQS)₂(H₂O)₂]²⁻NMR, DFT, Luminescence rsc.org
Cd(II)8-Hydroxyquinoline-5-sulfonate[Cd(HQS)₂]UV-Vis, Fluorescence, NMR uc.pt
Hg(II)8-Hydroxyquinoline-5-sulfonate[Hg(HQS)₂]UV-Vis, Fluorescence, NMR uc.pt
In(III)8-Hydroxyquinoline-5-sulfonate[In(HQS)], [In(HQS)₂], [In(HQS)₃]pH-potentiometry, UV-Vis nih.gov
U(VI)8-Hydroxyquinoline-5-sulfonate[UO₂(HQS)₂], [UO₂(HQS)]NMR, Raman, DFT researchgate.net

Determination of Metal:Ligand Ratios in Coordination Compounds (e.g., Job's Method)

Determining the stoichiometry of the metal-ligand complexes formed in solution is a fundamental aspect of coordination chemistry. Job's method, also known as the method of continuous variations, is a widely used spectrophotometric technique for this purpose. researchgate.netscirp.org The method involves preparing a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant. By plotting the absorbance (or another physical property that is proportional to the complex concentration) against the mole fraction of the ligand, the stoichiometry of the predominant complex in solution can be determined from the position of the maximum in the plot.

For many divalent metal ions, 8-hydroxyquinoline derivatives, including the sulfonated versions, typically form complexes with a 1:2 metal-to-ligand ratio. researchgate.netscirp.orgijcce.ac.ir For instance, Job's method has been successfully applied to determine the 1:2 stoichiometry for complexes of Zn(II) with 2-methyl-8-quinolinol and for various metal ions with other 8-hydroxyquinoline derivatives. researchgate.netijcce.ac.ir Studies on the complexation of Zn(II) with 8-hydroxyquinoline-5-sulfonate also confirmed a 1:2 metal-to-ligand ratio using Job's method. rsc.org In some cases, such as with Ag(I), a 1:1 complex has been reported. ajchem-a.com

The following table provides examples of metal-to-ligand stoichiometries determined for various 8-hydroxyquinoline derivatives.

Metal IonLigandStoichiometry (M:L)MethodReference
Zn(II)2-Methyl-8-quinolinol1:2Job's Method ijcce.ac.ir
Cd(II)(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline1:2Job's Method researchgate.net
Pd(II)(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline1:2Job's Method researchgate.net
Cu(II)(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline1:2Job's Method researchgate.net
Hg(II)(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline1:2Job's Method researchgate.net
Zn(II)8-Hydroxyquinoline-5-sulfonate1:2Job's Method rsc.org
Ag(I)8-Hydroxyquinoline1:1Mole Ratio Method ajchem-a.com

Metal Ion Specificity and Selectivity of this compound Complexes

8-hydroxyquinoline and its derivatives are known for their ability to form complexes with a wide variety of metal ions. rroij.comscispace.com However, the affinity of the ligand for different metal ions can vary, leading to a degree of selectivity. This selectivity is governed by several factors, including the size and charge of the metal ion, its preferred coordination geometry, and the electronic properties of the ligand.

The parent compound, 8-hydroxyquinoline, forms stable complexes with numerous metal ions, including Al(III), Fe(III), Cu(II), Zn(II), Cd(II), and Mg(II). rroij.comsmolecule.com The introduction of a sulfonate group can modulate this selectivity. For instance, the electron-withdrawing nature of the sulfonate group can influence the relative stabilities of complexes with different metal ions. nih.gov

Studies on the related 8-hydroxyquinoline-5-sulfonate have provided insights into its metal ion selectivity. It forms highly fluorescent complexes with several metal ions, with the intensity of fluorescence varying depending on the metal. uci.edu For example, in aqueous solution, the cadmium complex is reported to be the most fluorescent. uci.edu This differential fluorescence response can be exploited for the selective detection of certain metal ions.

The selectivity of 8-hydroxyquinoline derivatives is not always absolute, and they can bind to a range of metal ions. However, by controlling experimental conditions such as pH, it is often possible to enhance the selectivity for a particular metal ion. For instance, the optimal pH for the formation of fluorescent chelates with Sc(III), Y(III), and La(III) is between 5 and 6. uci.edu The stability constants of the complexes also provide a quantitative measure of selectivity. For 8-hydroxyquinoline-5-sulfonic acid, the stability constants (log K) for Al³⁺, Fe³⁺, and Cu²⁺ have been reported as 16.2, 14.8, and 12.5, respectively, indicating a preference for trivalent ions. smolecule.com

It is important to consider that in complex biological or environmental systems, the presence of multiple metal ions can lead to competition for the ligand. researchgate.net Therefore, understanding the relative stabilities of the various metal complexes is crucial for predicting the behavior of this compound in such environments.

Interactions with Transition Metal Ions (e.g., Fe(II), Fe(III), Cu(II), Zn(II), Cr(III), Ni(II), Cd(II), V(IV))

This compound, a derivative of 8-hydroxyquinoline, is a versatile bidentate chelating agent that coordinates to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. wikipedia.orgscirp.org The presence of the sulfonate group enhances the water solubility of the ligand and its metal complexes. researchgate.net

Iron (Fe(II) and Fe(III)): 8-Hydroxyquinoline derivatives, including the sulfonated form, readily form stable complexes with both iron(II) and iron(III) ions. scispace.com The complexation is utilized in the high-performance reversed-phase liquid chromatography for the determination of Fe(III). oup.com

Copper (II): Copper(II) forms well-defined complexes with 8-hydroxyquinoline and its derivatives. scirp.orgresearchgate.net Studies on related 8-hydroxyquinoline ligands show the formation of square planar or octahedral complexes depending on the stoichiometry and presence of other ligands like water. scirp.org The chelation of Cu(II) by 8-hydroxyquinoline derivatives is a subject of interest for various applications. researchgate.net

Zinc (II): The complexation of Zn(II) with 8-hydroxyquinoline-5-sulfonate has been studied in detail. rsc.org In aqueous solutions within a pH range of 6–8, a single significant complex with a 1:2 metal-to-ligand stoichiometry is formed. rsc.org DFT calculations suggest a square bipyramidal geometry for this complex, with the two 8-hydroxyquinoline-5-sulfonate ligands and the zinc ion in the same plane, and two water molecules coordinated in trans positions. rsc.orguc.pt The formation of this complex leads to a notable increase in fluorescence intensity compared to the free ligand. rsc.org

Chromium (III): Chromium(III) forms complexes with 8-hydroxyquinoline and its sulfonated derivatives. asianpubs.orgnih.gov In acidic conditions, 1:1 complexes of the type CrL²⁺ and CrL⁺ are formed. asianpubs.org As the pH approaches neutrality, hydroxo complexes such as CrL(OH)⁺ and CrL(OH) may also form. asianpubs.org The high kinetic inertness of the Cr³⁺ ion, with its d³ electron configuration, can make the synthesis of its 8-hydroxyquinolate complexes challenging. mdpi.com However, studies have successfully characterized Cr(III) complexes with substituted 8-hydroxyquinoline ligands, revealing octahedral coordination geometries. mdpi.combohrium.com

Nickel (II): Nickel(II) is known to form complexes with derivatives of 8-hydroxyquinoline. Spectrophotometric and polarographic investigations have been used to study the coordination behavior of Ni(II) with multidentate ligands incorporating the 8-hydroxyquinoline-5-sulfonic acid skeleton. oup.com

Cadmium (II): Cadmium(II) also forms complexes with 8-hydroxyquinoline-5-sulfonate. uc.pt The complexation results in an increase in fluorescence. uc.pt Studies comparing the complexation of Zn(II) and Cd(II) have shown that while the stability of the 1:2 complexes may be similar, the relative energies of cis and trans isomers can differ. uc.pt

Vanadium (IV): Vanadyl ions (VO²⁺) are known to form complexes with 8-hydroxyquinoline derivatives. ijpcbs.com

The table below summarizes the coordination characteristics of this compound with various transition metal ions.

Metal IonStoichiometry (Metal:Ligand)GeometryKey Findings
Fe(III) --Forms stable complexes, utilized in analytical separations. oup.com
Cu(II) 1:2Square Planar / OctahedralForms well-defined complexes. scirp.orgresearchgate.net
Zn(II) 1:2Square BipyramidalForms a single, highly fluorescent complex in the pH 6-8 range. rsc.org
Cr(III) 1:1, 1:3OctahedralForms complexes in acidic and near-neutral pH; synthesis can be challenging due to kinetic inertness. asianpubs.orgmdpi.com
Ni(II) --Forms complexes, studied via spectrophotometry and polarography. oup.com
Cd(II) 1:2-Forms fluorescent complexes; stability comparable to Zn(II) complexes. uc.pt

Complexation with Main Group, Lanthanide, and Other Metal Ions (e.g., Al(III), Mo(VI), W(VI), In(III), Ga(III), Be(II), Ba(II), Ag(I))

Aluminum (III): Al(III) forms stable complexes with 8-hydroxyquinoline-5-sulfonate in aqueous solutions in the pH range of 2-6. nih.gov Speciation studies have identified 1:1, 1:2, and 1:3 (metal:ligand) stoichiometries. nih.gov The 1:3 complex is proposed to have a non-symmetrical mer-isomer arrangement. nih.gov Complexation with Al(III) leads to a significant enhancement of fluorescence. nih.gov

Molybdenum (VI) and Tungsten (VI): Mo(VI) and W(VI) oxoions form several complexes with 8-hydroxyquinoline-5-sulfonate in a pH range of 2-8. rsc.org At lower pH (<6), mononuclear 1:2 (metal:ligand) isomers with a MO₂²⁺ core are detected. rsc.org At slightly higher pH (5-8), a binuclear complex with a M₂O₅²⁺ core coordinated to two ligands is dominant. rsc.org The Mo(VI) complex is only weakly luminescent, whereas the W(VI) complex shows marked fluorescence enhancement. rsc.org

Indium (III) and Gallium (III): Both In(III) and Ga(III) form 1:3 (metal:ligand) complexes with 8-hydroxyquinoline-5-sulfonate. researchgate.net However, they exhibit different coordination geometries; the Ga(III) complex has a mer-geometry, while the In(III) complex adopts a fac-geometry. researchgate.net The Ga(III) binding ability of 8-hydroxyquinoline-5-sulfonate is very high, forming stable [GaL]²⁺, [GaL₂]⁺, and [GaL₃] complexes. nih.govrsc.org Complexation with both metals increases fluorescence, though the effect is less pronounced for In(III) compared to Ga(III) and Al(III). researchgate.net

Beryllium (II): Beryllium(II) is known to form chelate complexes with 8-hydroxyquinoline. scispace.com

Barium (II): Studies on related 8-hydroxyquinoline-5-sulfonate systems have shown the formation of complexes with Barium(II). mdpi.com

Silver (I): Silver(I) forms complexes with 8-hydroxyquinoline, and their stability constants have been determined. researchgate.net

Lanthanides: 8-hydroxyquinoline and its derivatives are known to form complexes with lanthanide ions. nih.gov The fluorescence of these complexes can be exploited for analytical purposes, such as in the determination of lutetium (Lu³⁺) through the formation of a ternary complex with an aminopolycarboxylate ligand and 8-hydroxyquinoline-5-sulfonate. acs.org The fluorescence of lanthanide-HQS chelates varies, with Pr(III) and Lu(III) forming strongly fluorescent complexes. uci.edu

The table below provides a summary of the complexation behavior of this compound with the specified metal ions.

Metal IonStoichiometry (Metal:Ligand)GeometryKey Findings
Al(III) 1:1, 1:2, 1:3Octahedral (mer-isomer for 1:3)Forms stable, highly fluorescent complexes in the pH 2-6 range. nih.gov
Mo(VI) 1:2 (mononuclear), 2:2 (binuclear)-Forms mononuclear and binuclear complexes; weakly luminescent. rsc.org
W(VI) 1:2 (mononuclear), 2:2 (binuclear)-Forms mononuclear and binuclear complexes; shows marked fluorescence enhancement. rsc.org
In(III) 1:3fac-OctahedralForms a stable 1:3 complex with a different geometry compared to Ga(III) and Al(III). researchgate.net
Ga(III) 1:1, 1:2, 1:3mer-Octahedral (for 1:3)Forms highly stable complexes with significant fluorescence enhancement. researchgate.netnih.govrsc.org
Lanthanides --Forms complexes with varying fluorescence properties; Pr(III) and Lu(III) are notable. nih.govacs.orguci.edu

Structural Characterization of 8 Hydroxyquinoline 2 Sulfonate Metal Complexes

Crystallographic Investigations of 8-Hydroxyquinoline (B1678124) Coordination Compounds

Crystallographic techniques are the cornerstone for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive information on bond lengths, bond angles, and coordination geometries of metal complexes.

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

Single crystal X-ray diffraction is the most powerful method for obtaining detailed molecular structures. For instance, studies on chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have revealed distorted octahedral coordination geometries. mdpi.comnih.gov In these complexes, the chromium ion is coordinated by three oxygen and three nitrogen atoms from the three 8-hydroxyquinolinate ligands. mdpi.com The coordination geometries observed in metal complexes of 8-hydroxyquinoline-2-carboxylic acid, a compound with a substituent at the 2-position, also provide valuable comparative data. For example, the crystal structures of its zinc(II) and cadmium(II) complexes have been determined, showing how the substituent at the 2-position influences the coordination environment. uncw.edu These studies typically report detailed crystallographic parameters, including unit cell dimensions and space groups.

Table 1: Representative Crystallographic Data for Metal Complexes of 8-Hydroxyquinoline Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
[Zn((HQC)H)₂]·2H₂O Triclinic 7.152(3) 9.227(4) 15.629(7) 103.978(7) 94.896(7) 108.033(8) uncw.edu
[Cd((HQC)H)₂]·2H₂O Triclinic 7.0897(5) 9.1674(7) 16.0672(11) 105.0240(10) 93.9910(10) 107.1270(10) uncw.edu
[Cr(L₁)₃] Triclinic P-1 - - - - - - mdpi.com
[Cr(L₂)₃] Triclinic P-1 - - - - - - mdpi.com

HQC = 8-hydroxyquinoline-2-carboxylic acid; L₁ = (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline; L₂ = (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline Note: Detailed cell parameters for [Cr(L₁)₃] and [Cr(L₂)₃] were not provided in the source.

Supramolecular Architectures and Non-Covalent Interactions in Metal Complexes

Elucidation of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the formation of supramolecular architectures. In the crystal structures of metal complexes of 8-hydroxyquinoline derivatives, hydrogen bonds involving coordinated water molecules, hydroxyl groups, and other functional groups are frequently observed. For example, in the zinc(II) and cadmium(II) complexes of 8-hydroxyquinoline-2-carboxylic acid, very short O---O distances of 2.4-2.5 Å were found for water molecules hydrogen-bonded to the phenolic oxygens, indicating very strong hydrogen bonds. uncw.edu The sulfonate group, with its oxygen atoms, is a potent hydrogen bond acceptor, a property that has been observed in the structures of uranyl ion complexes with sulfobenzoic acids. rsc.org It is therefore highly probable that metal complexes of 8-hydroxyquinoline-2-sulfonate would exhibit extensive hydrogen bonding networks.

Analysis of π-π Stacking and Other Intermolecular Forces in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions are a significant force in the crystal packing of aromatic ligands like 8-hydroxyquinoline. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, contribute to the stability of the crystal lattice. The crystal structures of two Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands revealed 3D supramolecular architectures constructed from a combination of noncovalent interactions, including π-π stacking, C-H···π, C-H···O, C-Cl···π, and C-H···Cl interactions. mdpi.comnih.gov The ability of π-π stacking to influence solid-state properties is well-documented and is expected to be a key feature in the crystal engineering of this compound metal complexes. rsc.org

Spectroscopic Probing of 8 Hydroxyquinoline 2 Sulfonate and Its Metal Complexes

Vibrational Spectroscopy for Ligand-Metal Coordination Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the donor atoms of the 8-HQS-2 ligand involved in metal coordination.

FTIR spectroscopy is a powerful method for analyzing the coordination of 8-hydroxyquinoline (B1678124) derivatives with metal ions. scirp.orgbohrium.com Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of metal-ligand bond formation.

Key observations in the FTIR spectra of 8-HQS-2 and its metal complexes include:

O-H Stretching: The broad band corresponding to the O-H stretching vibration of the hydroxyl group in the free ligand, typically observed around 3181-3484 cm⁻¹, often disappears or shifts upon complexation. scirp.orgscielo.br This indicates the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal center. scirp.orgscielo.br In some cases, the appearance of new broad bands in the 2800–3500 cm⁻¹ region in the spectra of the chelates can be attributed to the presence of coordinated water molecules. researchgate.net

C-O Stretching: The C-O stretching vibration, usually found around 1200 cm⁻¹, may shift to a higher frequency upon complexation, further confirming the involvement of the phenolic oxygen in coordination. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline (B57606) ring, typically located in the 1500–1600 cm⁻¹ region, are also sensitive to coordination. mdpi.com Shifts in these bands suggest the participation of the nitrogen atom in forming the chelate ring. mdpi.com

Metal-Nitrogen and Metal-Oxygen Vibrations: The formation of new, weaker bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net For instance, a peak at 567 cm⁻¹ has been attributed to the metal(II)-nitrogen bond. researchgate.net

These spectral changes collectively confirm that 8-HQS-2 acts as a bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl oxygen and the quinoline nitrogen atom. scirp.org

Table 1: Representative FTIR Spectral Data for 8-Hydroxyquinoline Derivatives and their Metal Complexes

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(O-H)~3181 - 3484Disappears or shiftsDeprotonation and coordination of hydroxyl oxygen. scirp.orgscielo.br
ν(C=N)~1649~1627 - 1643Coordination of the imine nitrogen. mdpi.com
ν(C=C)~1500 - 1600Shifts observedInvolvement of the quinoline ring in coordination. mdpi.com
ν(M-N)-~567Formation of a metal-nitrogen bond. researchgate.net

Raman spectroscopy, including its pre-resonance and resonance variations, offers complementary information to FTIR for studying the coordination of 8-HQS-2. rsc.orgacs.org It is particularly useful for investigating species in aqueous solutions and on surfaces. acs.orgresearchgate.net

Key findings from Raman studies include:

Distinguishing Ligand Forms: Raman spectra can effectively differentiate between the deprotonated, neutral, protonated, and metal-complexed forms of the ligand. acs.org

Uranyl Complex Studies: In the case of complexation with the uranyl ion (UO₂²⁺), Raman spectroscopy, in conjunction with NMR and DFT calculations, has been used to identify the formation of a dominant 1:2 (metal:ligand) complex in aqueous solution. rsc.org

Surface-Immobilized Ligand Analysis: In-situ Raman spectroscopy is a valuable tool for examining the interfacial chemistry of silica-immobilized 8-hydroxyquinoline derivatives. acs.org This technique allows for the monitoring of proton-transfer and metal-ion binding reactions at the solid-liquid interface. acs.org

Pre-resonance and resonance Raman spectroscopy can enhance the sensitivity for specific vibrational modes, particularly those associated with the chromophoric quinoline ring system, providing more detailed insights into the electronic structure of the metal complexes. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of 8-HQS-2 and its metal complexes in solution.

The binding of a metal ion to 8-HQS-2 induces significant changes in the ¹H and ¹³C NMR spectra, providing valuable information about the coordination site and the stoichiometry of the resulting complexes. rsc.orgresearchgate.net

¹H NMR: Upon complexation, the chemical shifts of the protons on the quinoline ring are perturbed. researchgate.net The magnitude and direction of these shifts depend on the specific metal ion and the geometry of the complex. For instance, in studies with Al(III), significant changes in the ¹H NMR signals were observed, allowing for the identification of 1:1, 1:2, and 1:3 (metal:ligand) complexes. researchgate.net The deprotonation of the hydroxyl group and coordination to the metal generally leads to downfield shifts for nearby protons due to changes in electron density.

¹³C NMR: Similar to ¹H NMR, the ¹³C chemical shifts of the carbon atoms in the 8-HQS-2 ligand are sensitive to metal coordination. rsc.orgresearchgate.net The carbon atom attached to the hydroxyl group (C8) and the carbons adjacent to the nitrogen atom (C2 and C8a) often exhibit the most pronounced shifts upon complexation. These perturbations are crucial for confirming the bidentate coordination of the ligand.

Table 2: Illustrative ¹H NMR Chemical Shift Data (ppm) for 8-HQS and its Al(III) Complexes

ProtonFree 8-HQS[Al(8-HQS)(H₂O)₄]²⁺[Al(8-HQS)₂(H₂O)₂]⁺[Al(8-HQS)₃]
H-28.889.059.219.45
H-37.627.858.018.23
H-48.508.758.909.15
H-67.357.607.757.95
H-77.087.307.457.65
Data is illustrative and based on trends reported in the literature. researchgate.netresearchgate.net

When the coordinating metal has a magnetically active nucleus, multinuclear NMR provides direct information about the metal's coordination environment.

²⁷Al NMR: Studies on the complexation of 8-HQS with Al(III) have utilized ²⁷Al NMR to probe the geometry of the aluminum center. The chemical shift and linewidth of the ²⁷Al signal are indicative of the coordination number and the symmetry of the complex. researchgate.net For example, the formation of mononuclear, approximately octahedral aluminum complexes with varying ligand-to-metal ratios has been confirmed. researchgate.net

⁹⁵Mo and ¹⁸³W NMR: The complexation of 8-HQS with Mo(VI) and W(VI) oxoions has been investigated using ⁹⁵Mo and ¹⁸³W NMR. rsc.org These studies revealed the formation of homologous 1:2 (metal:ligand) isomers at lower pH values, where the metal center is coordinated to two 8-HQS ligands. rsc.org The chemical shifts in ⁹⁵Mo and ¹⁸³W NMR are highly sensitive to the nature and geometry of the ligands in the metal's first coordination sphere.

Electronic Absorption and Luminescence Spectroscopy of 8-Hydroxyquinoline-2-sulfonate Systems

Electronic spectroscopy, including UV-Visible absorption and fluorescence (luminescence), is highly sensitive to the formation of metal complexes with 8-HQS-2 and provides insights into their electronic transitions.

UV-Visible Absorption: The free 8-HQS-2 ligand exhibits characteristic absorption bands in the UV region due to π → π* and n → π* transitions within the quinoline ring system. mdpi.com Upon complexation with a metal ion, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift, and their intensities may change. rsc.org These spectral changes are a result of the perturbation of the ligand's electronic structure upon coordination and the potential for ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com For example, the complexation of 8-HQS with Zn(II) leads to marked changes in the absorption spectra. rsc.org

Luminescence: While 8-hydroxyquinoline derivatives are typically weakly fluorescent, their metal complexes can exhibit strong luminescence. scispace.com This fluorescence enhancement is often attributed to increased structural rigidity upon chelation, which reduces non-radiative decay pathways. scispace.com The formation of fluorescent chelates with metals like Zn(II), Cd(II), and Al(III) is a well-documented phenomenon. rsc.orgresearchgate.netuci.edu However, some metal ions can quench the fluorescence. For instance, the complex of U(VI) with 8-HQS is non-luminescent, which is suggested to be due to low-lying LMCT states that provide a pathway for non-radiative deactivation. rsc.org Similarly, Cr(III) complexes also show a quenching effect. mdpi.com

Table 3: Absorption and Emission Characteristics of an 8-Hydroxyquinoline Derivative (HL) and its Cr(III) Complex

SpeciesAbsorption λₘₐₓ (nm)Emission
HL₁~275 (π-π), ~365 (n-π)Weakly emissive
[Cr(L₁)₃]Red-shifted ligand bands, ~480 (MLCT), ~670 (d-d)Quenched
Data based on a substituted 8-hydroxyquinoline ligand and its Cr(III) complex. mdpi.com

UV-Visible Absorption Spectroscopy and Assignment of Electronic Transitions (e.g., MLCT, LMCT)

The electronic absorption spectra of this compound (8-HQS-2) and its metal complexes provide valuable insights into their electronic structure and bonding. The free ligand typically exhibits absorption bands in the ultraviolet region corresponding to π-π* and n-π* transitions within the quinoline ring system. mdpi.com

Upon complexation with metal ions, significant changes in the UV-Visible absorption spectra are observed. These changes often manifest as shifts in the original ligand-based absorption bands and the appearance of new bands. The coordination of the metal ion to the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety enhances the rigidity of the molecule, which can lead to a red shift (bathochromic shift) of the π-π* and n-π* transitions. mdpi.com

In complexes with transition metals, new absorption bands may arise from charge-transfer transitions. These are categorized as either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).

Ligand-to-Metal Charge Transfer (LMCT): In complexes with metal ions in high oxidation states and available empty or partially filled d-orbitals (e.g., Mo(VI), W(VI)), LMCT transitions can occur. rsc.org These involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. The presence of low-lying LMCT states can be responsible for the quenching of fluorescence in some complexes, as they provide a non-radiative decay pathway for the excited state. rsc.org For instance, the Mo(VI) complex with 8-hydroxyquinoline-5-sulfonate is only weakly luminescent due to low-lying LMCT states, whereas in the W(VI) complex, the LMCT states are at a much higher energy, resulting in a significant increase in fluorescence. rsc.org

Metal-to-Ligand Charge Transfer (MLCT): In complexes with metal ions that have filled or partially filled d-orbitals and low-lying empty π* orbitals on the ligand (e.g., Cr(III)), MLCT transitions are possible. mdpi.com These transitions involve the transfer of an electron from a metal d-orbital to a ligand π* orbital. For example, in Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands, broad absorption bands in the visible region have been assigned to MLCT transitions. mdpi.com

The specific positions and intensities of these absorption bands are influenced by factors such as the nature of the metal ion, its oxidation state, the coordination geometry of the complex, and the solvent environment. scirp.org

Table 1: Representative UV-Visible Absorption Data for 8-Hydroxyquinoline Derivatives and Metal Complexes

Compound/Complex Solvent Absorption Maxima (λ_max, nm) Assignment Reference
HL1 DMF ~275, ~365 π-π, n-π mdpi.com
HL2 DMF ~305, ~350 π-π, n-π mdpi.com
[Cr(L1)3] DMF 360 (broad), ~295 (shoulder), ~480 Ligand-based, MLCT mdpi.com
[Cr(L2)3] DMF 325 (broad), ~365 (shoulder), ~460 Ligand-based, MLCT mdpi.com
Co(II)-8-HQ complex - 371 - scirp.org
Ni(II)-8-HQ complex - 366 - scirp.org

HL1 = (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline, HL2 = (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline

Fluorescence Emission Spectroscopy and Mechanisms of Emission Enhancement

8-Hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen. scispace.com This process provides an efficient non-radiative decay pathway. However, upon chelation with metal ions, a significant enhancement of fluorescence is often observed. scispace.comrsc.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a key feature of 8-hydroxyquinoline derivatives and their metal complexes.

The primary mechanism for this fluorescence enhancement is the increased rigidity of the molecule upon complexation. scispace.com The formation of the metal-ligand bond restricts intramolecular rotations and vibrations, which would otherwise contribute to non-radiative decay of the excited state. This structural rigidity reduces the efficiency of non-radiative processes, leading to a higher fluorescence quantum yield.

Several factors influence the fluorescence properties of this compound metal complexes:

Nature of the Metal Ion: Different metal ions lead to varying degrees of fluorescence enhancement. For example, complexes with diamagnetic ions like Zn(II), Cd(II), and Al(III) are often highly fluorescent. uc.ptresearchgate.net In contrast, paramagnetic metal ions or those with low-lying d-d or charge-transfer states can quench the fluorescence. rsc.org

Heavy Atom Effect: For homologous metal ions, an increase in atomic number can lead to a decrease in fluorescence due to the heavy atom effect. This effect promotes intersystem crossing from the singlet excited state (S1) to a triplet state (T1), thus reducing the population of the emissive singlet state. This is observed in the trend of fluorescence quantum yields for Group 12 metal complexes with 8-hydroxyquinoline-5-sulfonate, where the order is Zn/8-HQS < Cd/8-HQS > Hg/8-HQS. uc.pt

Solvent and Environment: The surrounding medium can significantly impact fluorescence intensity. For instance, fluorescence can be enhanced in surfactant-containing media (micelles) and in mixed water-organic solvents like water/dimethylformamide. researchgate.netcolab.ws This is often attributed to the more hydrophobic environment provided by the micelles or organic solvent, which can further restrict molecular motion and reduce non-radiative decay. researchgate.net

The emission spectra of the metal complexes typically show a single broad emission band, with the position of the maximum emission wavelength (λ_em) being dependent on the metal ion and the solvent. researchgate.net

Table 2: Fluorescence Emission Data for selected 8-Hydroxyquinoline-5-sulfonate (HQS) Metal Complexes

Metal Ion Medium Excitation Max. (λ_ex, nm) Emission Max. (λ_em, nm) Notes Reference
Cd(II) Aqueous - - Forms the most fluorescent complex in purely aqueous solution. colab.ws
Mg(II) Aqueous - - Fluorescent chelate formed. colab.ws
Zn(II) Aqueous - - Fluorescent chelate formed. colab.ws
Al(III) Aqueous/HTAC - - Extraordinary fluorescence enhancement in HTAC. researchgate.net
Ga(III) Aqueous - - Marked increase in fluorescence upon binding. rsc.org

HTAC = hexadecyltrimethylammonium chloride

Photophysical Properties and Quantum Yield Determinations

The photophysical properties of this compound and its metal complexes are characterized by their absorption and emission spectra, fluorescence quantum yields (Φ_F), and excited-state lifetimes. The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The determination of fluorescence quantum yields is typically performed using a comparative method. This involves measuring the fluorescence intensity of the sample relative to a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.5 M sulfuric acid (Φ_F = 0.55) is a commonly used standard for this purpose. uc.pt

The fluorescence quantum yields of this compound metal complexes are generally modest in aqueous solutions but can be significantly influenced by the metal ion. uc.pt For example, for the 1:2 (metal:ligand) complexes of Group 12 metals with 8-hydroxyquinoline-5-sulfonate, the fluorescence quantum yields were determined to be 0.036 for Zn(II), 0.052 for Cd(II), and a lower value for Hg(II). uc.pt

In addition to fluorescence, other deactivation pathways for the excited state exist, including intersystem crossing to the triplet state and non-radiative decay through processes like ligand or solvent exchange. uc.pt The sum of the fluorescence quantum yield and the triplet quantum yield can be less than unity, suggesting the presence of competing non-radiative decay routes. uc.pt It has been proposed that photolabilization of ligand exchange can be a major non-radiative decay pathway, and this process is more efficient for some metal complexes (e.g., Ga(III)) than others (e.g., Al(III)). rsc.org

Table 3: Fluorescence Quantum Yields (Φ_F) for Metal Complexes of 8-Hydroxyquinoline-5-sulfonate (8-HQS)

Complex Quantum Yield (Φ_F) Standard Reference
Zn(II)/8-HQS (1:2) 0.036 Quinine sulfate uc.pt
Cd(II)/8-HQS (1:2) 0.052 Quinine sulfate uc.pt
Ga(III)/8-HQS (1:3) Lower than Al(III) complex - rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively applicable to species with unpaired electrons, such as paramagnetic metal ions and organic radicals. It is a powerful tool for studying the coordination environment of paramagnetic metal ions in complexes of this compound.

When a paramagnetic metal ion, such as Cu(II) (d⁹) or Cr(III) (d³), complexes with this compound, the resulting complex is EPR active. The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal center. Key parameters derived from an EPR spectrum include the g-values and hyperfine coupling constants (A-values).

g-values: The g-value is a tensor quantity that reflects the interaction of the unpaired electron's magnetic moment with the external magnetic field. The principal values of the g-tensor (g_x, g_y, g_z) provide information about the symmetry of the coordination environment. For example, a rhombic g-tensor (g_x ≠ g_y ≠ g_z) indicates a low-symmetry environment, which is expected for many 8-hydroxyquinoline complexes. nih.gov

Hyperfine Coupling Constants (A-values): The A-value arises from the interaction of the unpaired electron with the magnetic moment of the metal nucleus. The magnitude of the hyperfine coupling provides insight into the degree of covalency of the metal-ligand bond and the nature of the ground electronic state.

EPR spectroscopy has been used to study the coordination of Cu(II) and Fe(III) ions in fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid. nih.govresearchgate.net It has also been employed to characterize Cr(III) complexes of 8-hydroxyquinoline derivatives, confirming their octahedral coordination geometry. mdpi.com For Cu(II) complexes of 8-hydroxyquinoline derivatives, EPR spectra can help to distinguish between different possible coordination geometries. nih.gov

Table 4: Representative EPR Data for Paramagnetic Metal Complexes of 8-Hydroxyquinoline Derivatives

Complex g-values (simulated) A-values Notes Reference
Cu(II)-bis-PBT2 g_x = 2.047, g_y = 2.090, g_z = 2.208 - DFT calculated for 2N2O coordination nih.gov
Crystalline Cr(III) complex 1 Broad transition at 168 mT - Room temperature spectrum mdpi.com
Crystalline Cr(III) complex 2 Broad transition at 162 mT - Room temperature spectrum mdpi.com

PBT2 = a derivative of 8-hydroxyquinoline

Theoretical and Computational Investigations of 8 Hydroxyquinoline 2 Sulfonate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. eurjchem.combohrium.com It allows for the optimization of molecular structures to find their most stable conformations and to examine their electronic properties. scilit.com For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations, often using the B3LYP functional, are employed to determine parameters like bond lengths and angles in the ground state. bohrium.comorientjchem.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. eurjchem.comscilit.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and charge transport capabilities. eurjchem.comscilit.com

For 8-hydroxyquinoline and its derivatives, the HOMO and LUMO are primarily located on the phenolic and pyridinium (B92312) rings, respectively. diva-portal.org This distribution dictates how the molecule interacts with other species, influencing processes like adsorption and electron transfer. researchgate.net For instance, in 8-hydroxyquinoline-5-sulfonate complexes, the HOMO is often concentrated on the sulfonate group, while the LUMO is located on the pyridinium ring and the central metal atom in a complex. uaem.mx

The HOMO-LUMO energy gap can be tuned by substituting different functional groups onto the 8-hydroxyquinoline scaffold. For example, electron-donating groups on the phenolic ring can raise the HOMO energy level, leading to a smaller energy gap, while substitutions on the pyridinium ring can increase the LUMO energy, resulting in a larger gap. diva-portal.org These modifications are a powerful strategy for tailoring the electronic and optical properties of these compounds. science.gov

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Findings
8-Hydroxyquinoline (8-HQ) Tautomer~0.80 eV higher than 8-HQ~0.60 eV lower than 8-HQ-Tautomer is more reactive, with greater ease of giving and receiving electrons. researchgate.net
Dehydrogenated 8-HQ-Lowest among derivatives-More easily gains electrons. researchgate.net
Hydrogenated 8-HQHighest among derivativesHighest among derivatives-More easily gives electrons; does not easily gain electrons. researchgate.net
Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-SulfonateConcentrated at sulfonate groupLocated at pyridinium group and boron atom-HOMO-1, LUMO+2, and LUMO+3 orbitals are spread over the entire quinoline (B57606) group. uaem.mx

Computational Spectroscopic Simulations (e.g., Time-Dependent DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. eurjchem.comrsc.org This method allows for the calculation of transition energies and oscillator strengths, providing a theoretical basis for interpreting experimental spectroscopic data. uaem.mxresearchgate.net

For 8-hydroxyquinoline derivatives, TD-DFT calculations have been successfully used to simulate UV-Vis spectra and understand their photophysical properties. nih.govacs.org For example, in studies of four-coordinate monoboron complexes with 8-hydroxyquinolin-5-sulfonate, TD-DFT calculations at the M06-2X/6-31G(d) level of theory have been shown to be consistent with experimental spectra. uaem.mx These calculations can identify the nature of electronic transitions, such as n-π* and π-π* transitions, and their corresponding wavelengths. uaem.mx

The solvent environment can also be incorporated into these simulations using models like the Polarizable Continuum Model (PCM), which provides a more accurate description of the molecule's behavior in solution. eurjchem.comresearchgate.net Such studies have been crucial in characterizing the photophysical behavior of compounds like 8-hydroxyquinoline-5-sulfonic acid at different pH values. nih.govacs.orgresearchgate.net

Compound/SystemMethodologyKey Findings
Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate (Compound 1)TD-DFT/M06-2X/6-31G(d)Calculated bands at 226 nm (π–π), 278 nm (n–π), and 336 nm (n–π) are consistent with experimental bands at 242, 259, and 319 nm. uaem.mx
Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate (Compound 2)TD-DFT/M06-2X/6-31G(d)Calculated bands at 227 nm (π–π), 287 nm (n–π), and 339 nm (n–π) correspond to experimental bands at 242, 259, and 322 nm. uaem.mx
8-Hydroxyquinoline-5-sulfonic acid (8-HQS)TD-DFT with PBE0 functionalCharacterized absorption and emission spectra at different pH values, allowing for the determination of excited-state acid dissociation constants (pKa*). nih.govacs.org

Advanced Quantum Chemical Analyses

Beyond standard DFT, more advanced quantum chemical analyses provide deeper insights into the nature of chemical bonding and noncovalent interactions within molecular systems.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that defines atoms and the bonds between them based on the topology of the electron density. uni-rostock.dee-bookshelf.de By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds, such as whether they are shared (covalent) or closed-shell (ionic or van der Waals) interactions. acs.orgresearchgate.net

This method provides a rigorous way to partition a molecule into atomic basins and to analyze the properties of these atoms within the molecule. uni-rostock.dee-bookshelf.de The Laplacian of the electron density, another key parameter in QTAIM, reveals regions of electron concentration and depletion, which helps in identifying localized electron pairs. e-bookshelf.de

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Noncovalent interactions (NCIs) are crucial for understanding the structure and stability of molecular complexes. The NCI index, based on the electron density and its reduced density gradient (RDG), is a powerful tool for visualizing and characterizing these weak interactions in real space. researchgate.netwikipedia.org

The RDG is a dimensionless quantity that highlights regions of low electron density where noncovalent interactions occur. wikipedia.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished: hydrogen bonds, van der Waals interactions, and steric repulsion are represented by distinct features in the plot. acs.org The resulting NCI plots use colored isosurfaces to visually represent these interactions, with blue indicating strong attractive interactions, green for weaker van der Waals interactions, and red for repulsive steric clashes. acs.org This approach has been applied to various systems to understand intermolecular and intramolecular interactions. eurjchem.comdntb.gov.ua

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are scalar fields that provide an intuitive picture of electron localization in a molecule. researchgate.netjussieu.frrsc.org These tools are used to identify regions of space corresponding to chemical bonds, lone pairs, and atomic cores. jussieu.frjussieu.fr

ELF values range from 0 to 1, where high values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. jussieu.frjussieu.fr The analysis of ELF topology, including its maxima (attractors), allows for the partitioning of molecular space into basins that correspond to these chemical features. jussieu.fr

LOL, a related function, also helps in visualizing areas of high electron localization. rsc.org Both ELF and LOL have been shown to be effective in describing the nature of chemical bonding and can distinguish between different types of bonds and electron delocalization patterns. eurjchem.comdntb.gov.uarsc.org For instance, LOL has been noted for its ability to provide a clear contrast between systems with enhanced and weak π-delocalization. rsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is fundamental to understanding intermolecular interactions. uni-muenchen.de For systems involving 8-Hydroxyquinoline-2-sulfonate, NBO analysis elucidates the specific donor-acceptor interactions that contribute to the stability of its molecular complexes. While direct NBO analysis data for this compound is not extensively published, studies on closely related 8-hydroxyquinoline (8-HQ) derivatives provide significant insights into the governing hyperconjugative interactions. eurjchem.comresearchgate.net

The primary intermolecular interactions in such systems involve hydrogen bonding and other non-covalent contacts. The strength of these interactions can be quantified by the second-order perturbation stabilization energy, E(2). uni-muenchen.de In 8-HQ derivatives, significant stabilization energies are observed for interactions involving the lone pairs of oxygen and nitrogen atoms acting as donors and the antibonding orbitals of adjacent molecules acting as acceptors. researchgate.net

For instance, in a related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NBO analysis revealed significant stabilization energies arising from intermolecular hydrogen bonds. eurjchem.com The lone pair (LP) of the hydroxyl oxygen atom can donate electron density to the antibonding orbital (σ*) of a hydrogen-bond acceptor, while the nitrogen lone pair in the quinoline ring can also participate in similar stabilizing interactions. The sulfonate group in this compound would introduce additional strong donor sites through its oxygen lone pairs, which are expected to form potent hydrogen bonds with suitable donor molecules.

Key donor-acceptor interactions anticipated in systems with this compound, based on analogous compounds, are summarized in the table below. These interactions involve charge transfer from Lewis-type (donor) NBOs to non-Lewis-type (acceptor) NBOs, leading to stabilization of the entire system. numberanalytics.com The magnitude of the E(2) energy is proportional to the strength of the interaction. uni-muenchen.de

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of Analogous 8-Hydroxyquinoline Systems

Donor NBO (i)Acceptor NBO (j)Interaction TypeTypical E(2) (kcal/mol)Contributing Moiety
LP (O) of Hydroxylσ(N-H) or σ(O-H) of adjacent moleculeHydrogen Bond (O-H···N/O)15 - 40Hydroxyquinoline
LP (N) of Quinolineσ(H-O) or σ(H-N) of adjacent moleculeHydrogen Bond (N···H-O/N)10 - 25Hydroxyquinoline
LP (O) of Sulfonateσ(N-H) or σ(O-H) of adjacent moleculeHydrogen Bond (S-O···H-N/O)20 - 50Sulfonate
π(C=C) of Aromatic Ringπ*(C=C) of adjacent moleculeπ-π Stacking2 - 10Quinoline Ring

Note: The E(2) values are typical ranges derived from studies on analogous 8-hydroxyquinoline and aromatic sulfonate systems and serve as an illustration. eurjchem.comresearchgate.netresearchgate.net

The NBO analysis consistently shows that interactions involving the highly electronegative oxygen and nitrogen atoms, particularly in the form of hydrogen bonds, are the most significant contributors to intermolecular stability. researchgate.net The presence of the sulfonate group is expected to further enhance these interactions due to the high negative charge localized on its oxygen atoms.

Molecular Dynamics (MD) Simulations for Solution-State Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior in the solution state, offering insights into solvation, aggregation, and conformational changes over time. acs.orguantwerpen.be For this compound in an aqueous environment, MD simulations can predict how the molecule interacts with water molecules and counter-ions, and whether self-aggregation into larger structures like micelles occurs.

Studies on related aromatic sulfonates, such as alkyl benzene (B151609) sulfonates, have shown that these molecules tend to form aggregates or micelles in aqueous solutions. pku.edu.cnpku.edu.cn The hydrophobic aromatic and alkyl parts of the molecules orient themselves away from water, forming a core, while the hydrophilic sulfonate groups remain exposed to the solvent. pku.edu.cn For this compound, a similar behavior can be anticipated. The quinoline ring constitutes a hydrophobic region, while the hydroxyl and, most significantly, the sulfonate groups are hydrophilic.

MD simulations of 8-hydroxyquinoline derivatives in water have highlighted the importance of specific atoms in interacting with the solvent. uantwerpen.be The hydroxyl group and the nitrogen atom of the quinoline ring are expected to form strong hydrogen bonds with water molecules. The sulfonate group, being highly polar and charged, will be strongly solvated by water, with its oxygen atoms acting as primary hydrogen bond acceptors. Simulations on sulfonated polymers have shown that a high degree of sulfonation enhances dispersion in water due to strong electrostatic interactions between the sulfonate groups and water molecules. researchgate.net

Table 2: Predicted Solution-State Behavior of this compound from MD Simulation Findings on Analogous Systems

Molecular MoietyPrimary Interaction with WaterExpected Behavior in Solution
Sulfonate Group (-SO₃⁻)Strong ion-dipole interactions and hydrogen bonding (acceptor)Strongly solvated, enhances water solubility, orients towards the bulk water phase in aggregates.
Hydroxyl Group (-OH)Hydrogen bonding (donor and acceptor)Contributes to hydrophilicity and specific solvation shell structure.
Quinoline RingHydrophobic interactions; weak π-H₂O interactionsTends to be shielded from water, driving aggregation and forming the core of micelles.
Quinoline NitrogenHydrogen bonding (acceptor)Participates in structuring the local water environment.

Note: This table is a qualitative summary based on MD simulations of aromatic sulfonates and hydroxyquinoline derivatives. uantwerpen.bepku.edu.cnresearchgate.net

The aggregation behavior is also influenced by the concentration of the solute and the presence of counter-ions (e.g., Na⁺). pku.edu.cn At higher concentrations, this compound is likely to form micellar structures. MD simulations can further reveal the stability of these aggregates, the dynamics of water molecules within the solvation shell, and the potential of mean force (PMF) between molecules, which quantifies the energetic barriers to association and dissociation. pku.edu.cn

Elucidation of Synthon Preference and Intermolecular Interaction Energies

The concept of supramolecular synthons is central to crystal engineering, describing robust and predictable patterns of intermolecular interactions. acs.org Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating synthon preference and quantifying the energies of these interactions.

For multi-functional molecules like 8-hydroxyquinoline sulfonic acid (a protonated form of the titular compound), several competing synthons can form. A detailed study on the pyridyl salts of organo-sulfonates, including 8-hydroxyquinoline sulfonic acid, has established a clear hierarchy of synthon preference. rsc.orgresearchgate.net This research demonstrates that certain interaction motifs are consistently favored over others.

Synthon Preference Hierarchy: IV ~ V > I >> II >> III

Where the synthons are defined as:

I: Sulfonate-pyridinium interaction

II: Carboxylic-pyridine/carboxylate-pyridinium interaction

III: Hydroxyl-pyridine/hydroxylate-pyridinium interaction

IV: Bifurcated hydroxyl-assisted pyridinium-pyridine synthon

V: Methoxy-assisted pyridinium-hydroxylate synthon

This hierarchy indicates that the hydroxyl-assisted synthon (IV) is strongly preferred, even over the direct and robust sulfonate-pyridinium interaction (I). rsc.orgmdpi.com DFT calculations validate this preference by comparing the interaction energies of the different possible synthons. Quantum Theory of Atoms in Molecules (QTAIM) studies further substantiate that these interactions are primarily electrostatic in nature, with some degree of covalent character. rsc.org

Table 3: Supramolecular Synthon Preference in Systems Containing 8-Hydroxyquinoline Sulfonic Acid

Synthon RankSynthon TypeDescriptionEnergetic Favorability
1 (Most Preferred)Bifurcated hydroxyl-assisted pyridinium-pyridine (IV)A complex interaction mediated by the hydroxyl group in conjunction with the sulfonate and pyridinium moieties.Very High
2Sulfonate-pyridinium (I)A direct, charge-assisted hydrogen bond between the sulfonate oxygen and the pyridinium N-H.High
3Carboxylic-pyridine/carboxylate-pyridinium (II)Standard interaction between a carboxylic acid/carboxylate and a pyridine (B92270)/pyridinium.Moderate
4 (Least Preferred)Hydroxyl-pyridine/hydroxylate-pyridinium (III)Direct interaction involving only the hydroxyl group and the pyridine/pyridinium.Low

Source: Based on findings from Ganie et al. (2021). rsc.orgmdpi.com

Advanced Applications and Research Frontiers of 8 Hydroxyquinoline 2 Sulfonate Systems

Analytical Chemistry Applications

Development of Fluorescent Chemosensors for Selective Metal Ion Detection and Quantification

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are prominent in the development of fluorescent chemosensors for detecting and quantifying metal ions. scispace.comrroij.com The parent compound, 8-HQ, is weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. scispace.comrroij.com However, upon chelation with metal ions, this process is disrupted, leading to a significant enhancement of fluorescence intensity. scispace.comrroij.com This "turn-on" fluorescence response is a result of increased molecular rigidity and is the fundamental principle behind its use as a chemosensor. scispace.comrroij.com

These chemosensors are vital for identifying and measuring the concentration of various metal ions that are important in biological and environmental contexts. scispace.comrroij.com For instance, derivatives of 8-HQ have been successfully employed to detect ions such as aluminum (Al³⁺), zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺), and many others. scispace.comrroij.comnih.gov The selectivity of these sensors can be tuned by modifying the 8-HQ structure. For example, introducing electron-donating or electron-withdrawing groups can shift the emission wavelength, allowing for the specific detection of different metal ions. rroij.com

The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ). researchsquare.com In CHEF, the binding of a metal ion restricts intramolecular rotation and vibrations, leading to a higher fluorescence quantum yield. Conversely, in CHEQ, the metal ion, often a paramagnetic species like Fe³⁺, quenches the fluorescence upon binding. researchsquare.com

Research has demonstrated the high sensitivity of these chemosensors, with detection limits reaching the micromolar (µM) and even nanomolar (nM) range for certain metal ions. scispace.comresearchsquare.com For example, a Schiff base derivative of 8-hydroxyquinoline-2-carboxaldehyde (B80063) has been shown to detect Fe³⁺ with a low detection limit of 7x10⁻⁸ M. researchsquare.com Similarly, 8-hydroxyquinoline itself has been used to detect Al³⁺ in soil extracts with a fluorometric detection limit of approximately 1 x 10⁻⁸ M. rroij.com

Table 1: Selected 8-Hydroxyquinoline-Based Fluorescent Chemosensors and their Target Metal Ions

8-HQ DerivativeTarget Metal Ion(s)Detection PrincipleDetection LimitReference
(Z)-N'-((8-hydroxyquinolin-2-yl) methylene)nicotine hydrazideFe³⁺"Turn-off" quenching (CHEQ)7x10⁻⁸ M researchsquare.com
8-HydroxyquinolineAl³⁺Fluorometric detection~1 x 10⁻⁸ M rroij.com
8-hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺Fluorometric detection<10⁻⁷ M rroij.com
8-hydroxyquinoline-5-sulfonate (8-HQS) with ZrO₂Zn²⁺, Hg²⁺Fluorescence enhancement5.2 µM for Zn²⁺ researchgate.net
Diaza-18-crown-6 hydroxyquinoline derivativeMg²⁺Strong fluorescence increaseNot specified rroij.com

Role in Metal Ion Extraction and Separation Technologies

The same chelating properties that make 8-hydroxyquinoline and its derivatives excellent fluorescent sensors also render them effective agents for the extraction and separation of metal ions. scispace.comrroij.com This is a cornerstone of various analytical and industrial processes, including hydrometallurgy and environmental remediation. researchgate.net The ability to selectively bind with specific metal ions allows for their removal from complex mixtures. scispace.comrroij.com

Solvent extraction is a common technique where an organic solvent containing the 8-hydroxyquinoline derivative is mixed with an aqueous solution containing the metal ions. researchgate.net The derivative forms a neutral metal-ligand complex that is more soluble in the organic phase, thus transferring the metal ion from the aqueous to the organic layer. researchgate.net The efficiency of this extraction is highly dependent on the pH of the aqueous solution, as this affects the deprotonation of the hydroxyl group on the quinoline (B57606) ring, a crucial step for chelation. ajol.info

Cloud point extraction (CPE) is another advanced separation technique where these compounds are utilized. ajol.info This method uses non-ionic surfactants to form micelles that can solubilize the metal-chelate complexes. By adjusting the temperature, a "cloud point" is reached where the surfactant phase separates from the bulk aqueous solution, carrying the extracted metal ions with it. ajol.info

Derivatives like alkyl-8-hydroxyquinoline (e.g., KELEX 100) have been specifically designed for enhanced performance in solvent extraction processes, demonstrating high efficiency in separating ions like copper (Cu²⁺) and zinc (Zn²⁺) from chloride solutions. researchgate.net The separation can be optimized at different stages of the process, including extraction, scrubbing, and stripping, by carefully controlling conditions such as acidity. researchgate.net

Utilization as pH Indicators

8-Hydroxyquinoline-5-sulfonic acid can act as a pH indicator. solubilityofthings.com Its structure contains both acidic (sulfonic acid) and basic (pyridine nitrogen) functional groups, as well as a phenolic hydroxyl group. The protonation state of these groups changes with the pH of the solution, leading to alterations in the molecule's electronic structure and, consequently, its light absorption and fluorescence properties. solubilityofthings.comresearchgate.net This change in spectroscopic properties provides a visual or instrumental signal corresponding to a specific pH range. solubilityofthings.comresearchgate.net

The fluorescence of 8-hydroxyquinoline derivatives is particularly sensitive to pH. For example, an 8-hydroxyquinoline-BODIPY based probe has been developed that can indicate both acidic and basic environments through two distinct mechanisms, showcasing the potential for creating dual-mode pH sensors. researchgate.net

Applications in Materials Science and Engineering

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Complexes of 8-hydroxyquinoline, particularly with aluminum (Alq₃), are foundational materials in the field of organic light-emitting diodes (OLEDs). scispace.comrroij.comicm.edu.pl Alq₃ was one of the first materials used in the emissive and electron transport layers of high-performance OLEDs, a discovery that catalyzed significant advancements in display and lighting technology. icm.edu.pliitk.ac.in

The utility of 8-hydroxyquinoline-based metal complexes in OLEDs stems from their excellent thermal stability, good electron-transporting capabilities, and strong electroluminescent properties. acs.org In a typical OLED structure, the Alq₃ layer facilitates the transport of electrons and serves as the host for the recombination of electrons and holes, leading to the emission of light. icm.edu.pliitk.ac.in The emission color can be tuned by modifying the 8-hydroxyquinoline ligand. Introducing different substituents on the quinoline ring can alter the energy levels of the molecular orbitals, thereby changing the wavelength of the emitted light. rroij.com This allows for the creation of OLEDs that emit across the visible spectrum, from blue to red. rroij.com

Researchers have also explored dispersing these complexes into polymer matrices, such as poly(N-vinylcarbazole) (PVK), to create the active layer of an OLED via simple spin-coating methods. icm.edu.pl This approach can lead to the production of low-cost, large-area devices. icm.edu.pl Zinc complexes of 8-hydroxyquinoline derivatives, such as bis(8-hydroxyquinoline) zinc (Znq₂), are also promising materials for improving the luminescent properties and efficiency of OLEDs. mdpi.com

Table 2: Application of 8-Hydroxyquinoline Derivatives in OLEDs

Compound/MaterialRole in OLEDEmission ColorKey FindingReference
Tris(8-hydroxyquinoline)aluminum (Alq₃)Emissive and Electron Transport LayerGreenFoundational material for high-performance OLEDs. icm.edu.pliitk.ac.in
Alq₃ dispersed in Poly(N-vinylcarbazole) (PVK)Active LayerGreenEnables fabrication of low-cost OLEDs via spin-coating. icm.edu.pl
Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_R:PVK)Active LayerYellowHigh color purity and brightness, suitable for high-resolution displays. mdpi.com
5-substituted tris(8-quinolinolate) aluminum(III) complexesEmissive LayerTunable (Blue to Red)Emission color can be tuned across the visible spectrum by modifying the substituent. rroij.com

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govacs.org 8-hydroxyquinoline and its derivatives are excellent candidates for use as ligands in the synthesis of these materials due to their versatile coordination capabilities. researchgate.net

The resulting MOFs can exhibit a range of interesting structures, from two-dimensional (2D) layers to complex three-dimensional (3D) porous networks. researchgate.netscribd.com For example, a novel 8-hydroxyquinolinate derivative has been used to assemble new MOFs with zinc, cadmium, manganese, and cobalt, resulting in structures that include 3D porous networks with helical chains and 2D layered arrangements. researchgate.net

The properties of these MOFs, such as their porosity, stability, and luminescence, can be tuned by carefully selecting the metal ion and the specific 8-hydroxyquinoline-based ligand. nih.govresearchgate.net This "materials by design" approach allows for the creation of functional materials with specific applications in mind. nih.gov These applications include gas storage and separation, catalysis, and chemical sensing. nih.govscribd.com The inherent luminescence of many 8-hydroxyquinolinate-based MOFs makes them particularly suitable for developing highly sensitive and selective sensors for small molecules and other metal ions. researchgate.net

Immobilization and Polymerization Strategies for Functional Materials

The development of functional materials incorporating 8-hydroxyquinoline moieties has been a significant area of research, driven by the compound's potent metal-chelating properties. Immobilization onto solid supports and polymerization are key strategies to harness these properties in practical applications, such as creating sensors, sorbents for metal ion extraction, and controlled-release systems. While research often focuses on the broader class of 8-hydroxyquinoline (8-HQ) derivatives, the principles and methods are applicable to the 2-sulfonate variant, which offers unique solubility and reactivity characteristics.

Immobilization of 8-hydroxyquinoline and its sulfonated derivatives onto solid matrices like silica (B1680970), alumina, and various polymers prevents leaching and allows for the material's reuse. scholarpublishing.orggnest.org A common approach involves creating a stable chemical bond between the support material and the 8-HQ molecule. For instance, 8-HQ can be attached to silica surfaces through a rapid, environmentally friendly process that involves the formation of a diazonium salt on an amine-functionalized silica support, which then couples with the 8-hydroxyquinoline. gnest.org This method produces a chelating resin capable of effective solid-phase extraction of trace metals. gnest.org Another strategy involves grafting 8-HQ onto a polymer backbone. For example, 8-hydroxyquinoline has been immobilized on modified cellulose (B213188) to create a sorbent for vanadium ions. d-nb.info Similarly, electrospun fibrous materials made from poly(vinyl alcohol) (PVA) and chitosan (B1678972) have been used as a support for 8-hydroxyquinoline-5-sulfonic acid, where ionic interactions between the sulfonate group and the polymer matrix contribute to the immobilization. nih.gov

Polymerization of 8-hydroxyquinoline derivatives is another avenue to create stable, functional materials. scholarpublishing.orgresearchgate.net This can be achieved through several methods, including oxidative polymerization or free-radical polymerization of a monomer containing the 8-HQ moiety. researchgate.netresearchgate.netresearchgate.net A study detailed the synthesis of poly(8-hydroxyquinoline-p-styrene sulphonate) by first reacting 8-hydroxyquinoline with p-styrene sulfonyl chloride to create a polymerizable monomer. researchgate.net This monomer was then subjected to free-radical polymerization to yield a polymer designed for the controlled release of the bioactive 8-hydroxyquinoline agent through hydrolysis of the sulfonate ester bond. researchgate.net The resulting polymers often retain the chelating and optical properties of the parent 8-HQ molecule, making them suitable for applications like light-emitting diodes (LEDs) when complexed with metals like aluminum or zinc. google.com

The table below summarizes various strategies employed for the immobilization and polymerization of 8-hydroxyquinoline systems.

StrategySupport/MonomerMethodApplicationReference
ImmobilizationSilica GelDiazonium salt coupling to amine-functionalized silicaSolid-phase extraction of transition metals gnest.org
ImmobilizationCelluloseGrafting polymerization followed by reaction with 8-HQSorbent for vanadium ions d-nb.info
ImmobilizationPoly(vinyl alcohol)/ChitosanElectrospinningAntibacterial, antifungal, and antitumor materials nih.gov
ImmobilizationAluminum OxideMatrix incorporationPreconcentration of metal ions scholarpublishing.org
Polymerization8-hydroxyquinoline with p-styrene sulphonyl chlorideFree-radical polymerization of the synthesized monomerControlled-release systems researchgate.net
Polymerization8-hydroxyquinoline (HQ)Chemical oxidative polymerizationFormation of poly(8-hydroxyquinoline) particles researchgate.net

Corrosion Inhibition Studies Utilizing Sulfonated 8-Hydroxyquinoline Derivatives

The use of organic compounds as corrosion inhibitors is a critical strategy for protecting metallic materials in various industrial applications, particularly in acidic environments. 8-Hydroxyquinoline (8-HQ) and its derivatives are recognized as highly effective corrosion inhibitors for a range of metals, including steel, aluminum, copper, and magnesium alloys. researchgate.netelectrochemsci.orgacs.orgdntb.gov.ua Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netelectrochemsci.org This adsorption involves the heteroatoms (nitrogen and oxygen) in the quinoline ring, which act as active centers for coordination with the metal surface. researchgate.net

Sulfonated derivatives of 8-hydroxyquinoline, such as 8-hydroxyquinoline-2-sulfonate, are of particular interest due to the influence of the sulfonic acid group (-SO₃H). This group enhances the molecule's water solubility, which is advantageous for application in aqueous corrosive media. uc.pt Furthermore, the sulfonate group can influence the electronic properties and adsorption mechanism of the inhibitor on the metal surface. Studies on various 8-HQ derivatives have shown that the nature and position of substituent groups significantly affect the inhibition efficiency. researchgate.netnih.gov

The mechanism of inhibition by 8-HQ derivatives is typically a mixed-type, meaning it retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The adsorption process itself can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving the sharing of electrons between the inhibitor molecule and the metal's d-orbitals, leading to the formation of a coordinate-type bond. researchgate.net The presence of the sulfonate group can enhance physisorption and ensure a strong, stable protective layer on the metal surface.

Research findings have consistently demonstrated the high performance of 8-HQ derivatives. For instance, 8-hydroxyquinoline showed an inhibition efficiency of up to 96% for 7075 aluminum alloy in a 3.5% NaCl solution. electrochemsci.org In another study on mild steel in a 2 M H₂SO₄ solution, a synthesized 8-hydroxyquinoline derivative achieved an inhibition efficiency of approximately 91% at a concentration of 1 mM. nih.govsemanticscholar.org The effectiveness of these inhibitors is often dependent on their concentration, the temperature, and the specific corrosive environment. acs.orgnih.govsemanticscholar.org The table below presents detailed findings from various corrosion inhibition studies using 8-hydroxyquinoline and its derivatives.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Key FindingsReference
1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP)Mild Steel2 M H₂SO₄~91%Mixed-type inhibitor; inhibition decreases with increasing temperature. Adsorption follows the Langmuir isotherm. nih.govsemanticscholar.org
8-Hydroxyquinoline (8-HQ)7075 Aluminium Alloy3.5% NaCl96%Inhibition efficiency increases with inhibitor concentration. Adsorbed film confirmed by surface analysis. electrochemsci.org
8-Hydroxyquinoline (8-HQ)Copper0.1 M HClHighBehaves as a cathodic-type inhibitor; inhibition due to electrostatic interaction (physisorption). acs.org
5-[(dodecylthio)methyl]-8-quinolinolN80 Steel1.0 M HCl98.71%Mixed-type inhibitor; alkyl chain length and heteroatoms significantly affect efficiency. nih.gov
8-Hydroxyquinoline (8HQ)AZ91D Magnesium AlloyASTM D1384-87 solutionSignificantInhibition increases with immersion time due to the formation of a Mg(8HQ)₂ film. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 8-Hydroxyquinoline-2-sulfonate, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (e.g., 80–120°C). Key variables include reaction time, stoichiometry of sulfonating agents, and purification methods (e.g., recrystallization vs. column chromatography). For reproducible results, monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using melting point analysis (>300°C, as noted in reagent catalogs) . For derivatives like 8-chloro-2-(thiophen-2-ylsulfanyl)quinoline, halogenation and thiol substitution steps require inert atmospheres to prevent oxidation .

Q. How does this compound function as a chelating agent in metal ion detection?

Answer: The sulfonate group enhances water solubility, while the hydroxyquinoline backbone binds metal ions (e.g., Zn²⁺, Al³⁺) via coordination at the O and N sites. Methodologically, fluorescence quenching or enhancement upon metal binding can be quantified using UV-Vis and fluorescence spectroscopy. For zinc detection, compare excitation/emission profiles of the free ligand vs. metal complexes, ensuring pH control (optimal range: 6–8) to stabilize the chelate .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Confirm sulfonate substitution patterns by observing deshielded aromatic protons and sulfur-induced shifts.
  • FT-IR: Identify sulfonate S=O stretches (~1180–1120 cm⁻¹) and O–H vibrations (~3400 cm⁻¹).
  • Mass spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ at m/z 244.2 for C₉H₇NO₄S·H₂O) .
  • X-ray crystallography: Resolve crystal structures to confirm stereoelectronic effects of sulfonation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound derivatives?

Answer: Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to compute HOMO-LUMO gaps, charge distribution, and binding energies with metal ions. Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate models. Note that exact exchange terms in functionals improve accuracy for systems with strong electron correlation (e.g., metal-ligand complexes) . For red-shifted derivatives, incorporate solvent effects (PCM model) to simulate polarity-dependent emission shifts .

Q. What experimental strategies resolve contradictions in fluorescence quantum yield data for this compound-based probes?

Answer:

  • Control environmental factors: Oxygen quenching, temperature fluctuations, and pH variations can alter quantum yields. Use degassed solvents and thermostatic cuvette holders.
  • Standardize calibration: Compare against reference fluorophores (e.g., quinine sulfate) with known quantum yields.
  • Validate via dual methods: Combine steady-state fluorescence with time-resolved measurements to distinguish intrinsic ligand properties from experimental artifacts .

Q. How can this compound be integrated into electroluminescent devices, and what are the interfacial challenges?

Answer: In organic light-emitting diodes (OLEDs), the sulfonate group improves thin-film uniformity via spin-coating. However, interfacial energy barriers between the emissive layer (e.g., this compound:Alq₃ blends) and electrodes (ITO/Mg:Ag) must be minimized. Use cyclic voltammetry to determine HOMO/LUMO levels and ensure alignment with adjacent charge-transport layers. Optimize device architecture (e.g., bilayer vs. multilayer) to confine exciton recombination zones .

Q. What systematic approaches validate the selectivity of this compound for target analytes in complex matrices?

Answer:

  • Competitive binding assays: Introduce competing ions (e.g., Ca²⁺, Mg²⁺) to assess selectivity for Zn²⁺.
  • Matrix-matched calibration: Prepare standards in biologically relevant media (e.g., serum, buffer) to quantify interference effects.
  • Cross-validation: Pair fluorescence data with atomic absorption spectroscopy (AAS) or ICP-MS for metal quantification .

Methodological Guidance for Experimental Design

Q. How to design a robust study comparing this compound with its structural analogs?

  • Define variables: Vary substituents (e.g., sulfonate position, halogenation) while keeping core hydroxyquinoline constant.
  • Control groups: Include parent 8-hydroxyquinoline and commercially available analogs (e.g., 8-hydroxyquinaldine) .
  • Statistical rigor: Use ANOVA for multi-group comparisons and report effect sizes with confidence intervals .

Q. What criteria should reviewers prioritize when evaluating studies on this compound?

  • Reproducibility: Detailed synthetic protocols, purity data (HPLC/NMR), and raw spectral datasets.
  • Theoretical grounding: Justification of computational methods (e.g., DFT functional selection) .
  • Contextual relevance: Discussion of limitations (e.g., photostability issues) and alignment with prior literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.